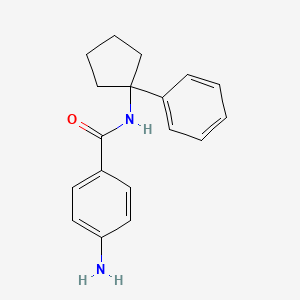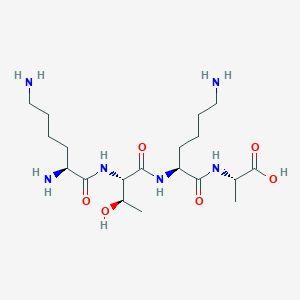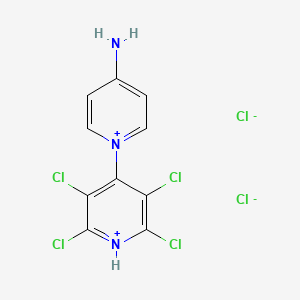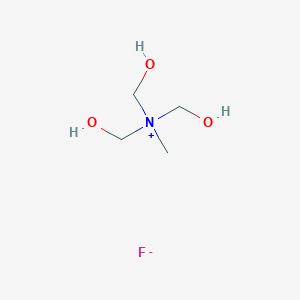
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is an organic compound with a unique structure that includes a phenanthrene core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one typically involves the reaction of phenanthrene derivatives with prop-1-en-2-yl groups under specific conditions. One common method involves the use of catalytic hydrogenation and subsequent cyclization reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups.
Scientific Research Applications
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar core structure.
Anthracene: Another polycyclic aromatic hydrocarbon with comparable properties.
Naphthalene: A simpler aromatic compound with some overlapping chemical behaviors.
Uniqueness
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is unique due to its specific substitution pattern and the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
143057-88-9 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-prop-1-en-2-yl-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C17H16O/c1-11(2)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)17(14)18/h3-8,14H,1,9-10H2,2H3 |
InChI Key |
MFQLHKALQDQHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)


![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)







![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)

